![molecular formula C26H23ClFN7O B12639171 Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-](/img/structure/B12639171.png)

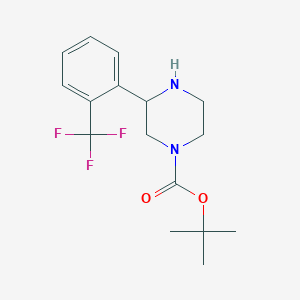

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-one, 6-(2-chloro-6-fluorophenyl)-2-[(1,2,3,4-tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-on, 6-(2-Chlor-6-fluorphenyl)-2-[(1,2,3,4-Tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- ist eine komplexe heterozyklische Verbindung. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die mehrere miteinander verschmolzene Ringe, einschließlich Imidazo-, Pyrimido- und Pyrimidinon-Einheiten, kombiniert. Das Vorhandensein verschiedener funktioneller Gruppen, wie Chlor-, Fluor- und Aminogruppen, trägt zu ihrer chemischen Vielfalt und möglichen Reaktivität bei.

Vorbereitungsmethoden

Die Synthese von Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-on, 6-(2-Chlor-6-fluorphenyl)-2-[(1,2,3,4-Tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- umfasst mehrere Schritte. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kernheterozyklusstruktur, gefolgt von der Einführung der verschiedenen Substituenten. Zu den üblichen Reaktionsbedingungen gehören die Verwendung von starken Basen, hohen Temperaturen und spezifischen Katalysatoren, um die Bildung der verschmolzenen Ringe zu erleichtern. Industrielle Produktionsverfahren können die Optimierung dieser Bedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen.

Analyse Chemischer Reaktionen

Diese Verbindung kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Das Vorhandensein von Aminogruppen macht sie anfällig für Oxidationsreaktionen, die zur Bildung von Nitroso- oder Nitroderivaten führen.

Reduktion: Reduktionsreaktionen können die Chlor- und Fluorsubstituenten angreifen und diese möglicherweise durch Wasserstoffatome ersetzen.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen, die die Einführung neuer funktioneller Gruppen ermöglichen. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile wie Brom. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-on, 6-(2-Chlor-6-fluorphenyl)-2-[(1,2,3,4-Tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Seine einzigartige Struktur ermöglicht es ihm, mit verschiedenen biologischen Zielstrukturen zu interagieren, was es für biochemische Studien nützlich macht.

Medizin: Es hat potenzielle therapeutische Anwendungen aufgrund seiner Fähigkeit, an bestimmte Enzyme oder Rezeptoren zu binden.

Industrie: Es kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit verwendet werden.

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit bestimmten molekularen Zielstrukturen. Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht es ihr, Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und Van-der-Waals-Kräfte mit Proteinen, Enzymen oder Rezeptoren zu bilden. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-on, 6-(2-Chlor-6-fluorphenyl)-2-[(1,2,3,4-Tetrahydro-2,4,4-trimethyl-7-isoquinolinyl)amino]- kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Benzo[4,5]imidazo[1,2-a]pyridine: Diese Verbindungen enthalten ebenfalls verschmolzene heterozyklische Ringe und haben eine ähnliche Reaktivität und Anwendung.

Benzo[4,5]imidazo[1,2-a]pyrimidine: Diese Verbindungen teilen den Pyrimidinkern und wurden auf ihre biologischen Aktivitäten untersucht.

Imidazo[1′,2’1,6]pyrido[2,3-d]pyrimidin Derivate: Diese Verbindungen haben eine ähnliche Triheteroarylstruktur und sind für ihr therapeutisches Potenzial bekannt.

Die Einzigartigkeit von Imidazo[1,2-a]pyrimido[5,4-e]pyrimidin-5(6H)-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und verschmolzenen Ringen, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C26H23ClFN7O |

|---|---|

Molekulargewicht |

504.0 g/mol |

IUPAC-Name |

7-(2-chloro-6-fluorophenyl)-12-[(2,4,4-trimethyl-1,3-dihydroisoquinolin-7-yl)amino]-2,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-one |

InChI |

InChI=1S/C26H23ClFN7O/c1-26(2)14-33(3)13-15-11-16(7-8-18(15)26)31-24-30-12-17-22(32-24)34-10-9-29-25(34)35(23(17)36)21-19(27)5-4-6-20(21)28/h4-12H,13-14H2,1-3H3,(H,30,31,32) |

InChI-Schlüssel |

LZNRTNXWTSKNMC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN(CC2=C1C=CC(=C2)NC3=NC=C4C(=N3)N5C=CN=C5N(C4=O)C6=C(C=CC=C6Cl)F)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-methylphenoxy)methyl]-4-pentyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12639089.png)

![4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide](/img/structure/B12639115.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B12639131.png)

![ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]pyrimidine-5-carboxylate](/img/structure/B12639136.png)

![4-[(4-Chlorophenyl)(diphenyl)methoxy]but-2-en-1-ol](/img/structure/B12639137.png)

![1-[4-(4-Ethoxyocta-1,3-dien-1-yl)phenyl]ethan-1-one](/img/structure/B12639140.png)

![5-benzyl-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12639154.png)

![5-[3-(4-Methylphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12639166.png)

-](/img/structure/B12639170.png)

![(R)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydropyrrolo[1,2-c]oxazol-3(1H)-one](/img/structure/B12639176.png)